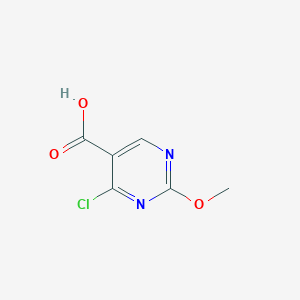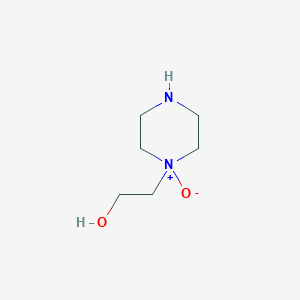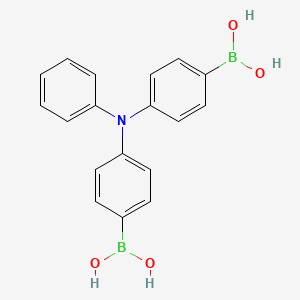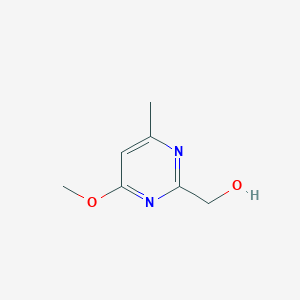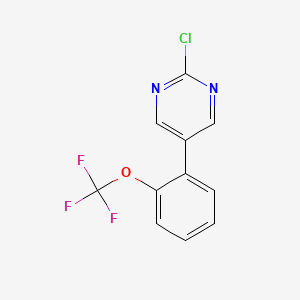
Nickeltrifluoroacetylacetonate,dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickeltrifluoroacetylacetonate, dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two trifluoroacetylacetonate ligands and two water molecules. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickeltrifluoroacetylacetonate, dihydrate can be synthesized through the reaction of nickel(II) salts with trifluoroacetylacetone in the presence of a base. The typical reaction involves dissolving nickel(II) chloride or nickel(II) acetate in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of nickeltrifluoroacetylacetonate, dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and drying .
Análisis De Reacciones Químicas
Types of Reactions: Nickeltrifluoroacetylacetonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other chelating agents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickeltrifluoroacetylacetonate, dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for the synthesis of bioactive nickel complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of nickel-based drugs.
Industry: It is used in the production of advanced materials, such as nickel-containing polymers and coatings.
Mecanismo De Acción
The mechanism of action of nickeltrifluoroacetylacetonate, dihydrate involves the coordination of the nickel ion with the trifluoroacetylacetonate ligands. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to potential biological effects. The pathways involved in its mechanism of action include redox reactions and ligand exchange processes .
Comparación Con Compuestos Similares
Nickeltrifluoroacetylacetonate, dihydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability.
Nickel(II) dibenzoylmethane: Another nickel complex with different ligands, used in various catalytic applications.
Uniqueness: Nickeltrifluoroacetylacetonate, dihydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C10H12F6NiO6 |
|---|---|
Peso molecular |
400.88 g/mol |
Nombre IUPAC |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;; |
Clave InChI |
DWFLHXGGTXXXJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


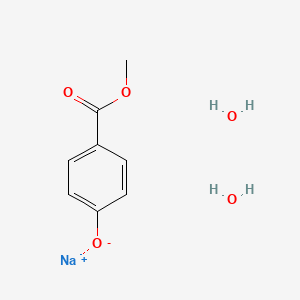

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)

